Cddo-tfea - 932730-52-4

Cddo-tfea

Catalog Number: EVT-254770
CAS Number: 932730-52-4
Molecular Formula: C33H43F3N2O3
Molecular Weight: 572.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
The synthetic oleanane triterpenoid CDDO is a Nrf2 activator that inhibits proliferation and induces differentiation and apoptosis in various cancer cells. CDDO-TFEA is a trifluoroethylamide derivative of CDDO with enhanced ability to cross the blood brain barrier. It has been shown to enhance Nrf2 expression and signaling in various models of neurodegeneration, including those that simulate multiple sclerosis, amyotrophic lateral sclerosis, and Huntington’s disease. CDDO-TFEA induces apoptosis of Ewing’s sarcoma and neuroblastoma cell lines, preventing colony formation at IC50 values ranging from 85-170 nM.

Source and Classification

CDDO-trifluoroethyl amide is derived from oleanolic acid through a series of synthetic modifications. It belongs to a class of compounds known as triterpenoids, which are characterized by their complex polycyclic structures. The specific classification of CDDO-trifluoroethyl amide falls under synthetic triterpenoids, which are designed to enhance biological activity compared to their natural counterparts.

Synthesis Analysis

Methods and Technical Details

The synthesis of CDDO-trifluoroethyl amide involves several steps that modify the oleanolic acid backbone. The process typically includes:

  1. Initial Modification: Starting from oleanolic acid, the compound undergoes regioselective esterification at the C-28 position using trifluoroethanol.
  2. Formation of Key Intermediates: Subsequent reactions involve the formation of various intermediates through oxidation and halogenation.
  3. Final Amide Formation: The final step involves converting these intermediates into the trifluoroethyl amide derivative through coupling reactions.
Molecular Structure Analysis

Structure and Data

CDDO-trifluoroethyl amide features a complex molecular structure characterized by a triterpenoid core with specific functional groups that enhance its biological activity. The molecular formula is typically represented as C30H31F3N2O3C_{30}H_{31}F_3N_2O_3. Key structural elements include:

  • Cyclic Triterpenoid Backbone: This provides the foundational structure.
  • Trifluoroethyl Group: Introduced at the amide position, this group significantly influences the compound's solubility and biological activity.
  • Functional Groups: The presence of cyano and carbonyl groups enhances reactivity and interaction with biological targets.

The three-dimensional conformation of CDDO-trifluoroethyl amide allows it to effectively bind to target proteins involved in cellular signaling pathways .

Chemical Reactions Analysis

Reactions and Technical Details

CDDO-trifluoroethyl amide exhibits a range of chemical reactivity due to its functional groups. Notable reactions include:

  1. Michael Addition Reactions: The compound can participate in conjugate addition reactions, particularly with nucleophiles, due to the electrophilic nature of its carbonyl groups.
  2. Hydrolysis: Under certain conditions, CDDO-trifluoroethyl amide can undergo hydrolysis to revert to its parent triterpenoid structure.
  3. Redox Reactions: The compound can engage in redox chemistry, which is significant for its biological activity related to oxidative stress modulation .
Mechanism of Action

Process and Data

The mechanism of action for CDDO-trifluoroethyl amide primarily involves activation of the Nrf2 pathway, which leads to increased expression of antioxidant genes. This process can be summarized as follows:

  1. Nrf2 Activation: Upon entering cells, CDDO-trifluoroethyl amide binds to Keap1 (Kelch-like ECH-associated protein 1), leading to Nrf2 stabilization.
  2. Translocation to Nucleus: Stabilized Nrf2 translocates to the nucleus where it binds to antioxidant response elements (ARE) in gene promoters.
  3. Gene Expression: This binding initiates transcription of genes involved in antioxidant defense, such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), providing cytoprotection against oxidative damage .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

CDDO-trifluoroethyl amide exhibits several notable physical and chemical properties:

  • Solubility: The trifluoroethyl group enhances solubility in organic solvents while maintaining moderate water solubility.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on purity but typically falls within standard ranges for similar compounds.

These properties are critical for determining the compound's suitability for pharmaceutical applications .

Applications

Scientific Uses

CDDO-trifluoroethyl amide has demonstrated potential applications in various scientific fields:

  • Cancer Research: It has been shown to inhibit tumor growth and induce apoptosis in various cancer cell lines, including glioblastoma multiforme.
  • Anti-inflammatory Applications: The compound exhibits anti-inflammatory properties by suppressing pro-inflammatory cytokines and enzymes like inducible nitric oxide synthase (iNOS).
  • Neuroprotection: Due to its ability to activate protective pathways against oxidative stress, it is being investigated for neuroprotective effects in neurodegenerative diseases.
Molecular Mechanisms of CDDO-TFEA in Cellular Signaling Pathways

Nrf2/KEAP1 Pathway Activation Dynamics

CDDO-trifluoroethylamide (CDDO-TFEA) is a potent synthetic triterpenoid derivative that modulates the Nrf2/KEAP1 signaling axis through targeted molecular interactions. Under basal conditions, the cytosolic repressor KEAP1 facilitates the ubiquitination and proteasomal degradation of the transcription factor Nrf2. CDDO-TFEA covalently modifies specific cysteine residues (notably C151, C273, and C288) within KEAP1's BTB and IVR domains, inducing conformational changes that disrupt the KEAP1-CUL3 ubiquitin ligase complex [1] [5]. This inhibition stabilizes Nrf2, allowing its nuclear translocation.

Once in the nucleus, Nrf2 forms heterodimers with small Maf proteins and binds to Antioxidant Response Elements (ARE) in the promoter regions of over 250 cytoprotective genes. This upregulates expression of phase II detoxifying enzymes (NAD(P)H quinone oxidoreductase 1), antioxidant proteins (glutathione synthetase, heme oxygenase-1), and xenobiotic transporters [2] [3]. In vitro studies using NSC-34 motor neuron cells expressing mutant SOD1 (G93A) demonstrated that CDDO-TFEA (300 nM) significantly enhances nuclear Nrf2 accumulation and subsequent transcriptional activity within 24 hours [3] [4].

Table 1: Key Cysteine Residues in KEAP1 Targeted by CDDO-TFEA

DomainCysteine ResidueFunctional ConsequenceDownstream Targets
BTBC151Disrupts KEAP1-CUL3 bindingNQO1, GCLC
IVRC273Alters redox sensingHO-1, GSTs
IVRC288Stabilizes Nrf2SOD, GSH

BACH1 Nuclear Exclusion and Transcriptional Repression Mechanisms

Beyond Nrf2 activation, CDDO-TFEA uniquely targets the transcriptional repressor BACH1 (BTB and CNC homology 1). BACH1 represses genes involved in antioxidant responses, including HMOX1 (encoding heme oxygenase-1), by competing with Nrf2 for ARE binding sites. CDDO-TFEA—but not its parent compound CDDO—induces BACH1 nuclear export via a non-canonical mechanism. Treatment with CDDO-TFEA promotes BACH1 phosphorylation and its subsequent cytoplasmic sequestration, thereby relieving repression of ARE-driven genes [1] [4].

This dual inhibition (KEAP1 and BACH1) creates a synergistic effect: In lung cancer models, CDDO-TFEA impaired cell invasion in a BACH1-dependent but NRF2-independent manner, highlighting BACH1 as a distinct therapeutic target [1]. The cytoplasmic accumulation of BACH1 correlates with a 5–8-fold increase in HMOX1 transcription compared to Nrf2 activation alone, significantly amplifying cellular antioxidant capacity [1] [4].

Table 2: BACH1-Regulated Genes Modulated by CDDO-TFEA

GeneFunctionRegulation by CDDO-TFEABiological Outcome
HMOX1Heme catabolism, antioxidant↑↑ (Derepression)Reduced oxidative stress
FTH1Iron sequestrationInhibition of ferroptosis
SLC7A11Cystine/glutamate antiporterGlutathione synthesis

Cross-Talk Between Antioxidant Response Elements (ARE) and Inflammatory Signaling

CDDO-TFEA orchestrates crosstalk between the Nrf2/ARE pathway and pro-inflammatory NF-κB signaling. Nuclear Nrf2 directly inhibits NF-κB activation by:

  • Competitive coactivator recruitment: Nrf2 sequesters cAMP-response-element-binding protein (CBP) from NF-κB, attenuating transcription of TNF-α, IL-6, and COX-2 [5].
  • Enhancing IκBα expression: ARE-mediated upregulation of IκBα stabilizes the NF-κB/IκB complex, preventing nuclear translocation of NF-κB [5] [7].
  • Modulating redox balance: By suppressing ROS accumulation, CDDO-TFEA limits ROS-induced activation of NF-κB and NLRP3 inflammasomes [5] [7].

In glioblastoma (GBM8401) models, CDDO-TFEA (1.5–2 μM) reduced TNF-α-driven invasion and suppressed metalloproteinase-9 (MMP-9) via Nrf2-mediated inhibition of NF-κB DNA binding [6]. This intersectional regulation underlies CDDO-TFEA’s efficacy in neuroinflammatory contexts, such as ALS, where it decreases glial production of NO and prostaglandins [3] [4].

Dual Modulation of Oxidative Stress and Pro-Inflammatory Cytokine Networks

CDDO-TFEA concurrently targets oxidative stress and inflammation through interconnected mechanisms:

  • Mitochondrial protection: In SOD1-G93A motor neurons, CDDO-TFEA enhances mitochondrial biogenesis via Nrf2-mediated induction of PGC-1α and TFAM, restoring ATP synthesis and reducing cytochrome c release [3] [4].
  • Iron homeostasis: Nrf2 activation upregulates ferritin heavy chain (FTH1) and ferroportin, mitigating iron overload and subsequent ferroptosis—a key process in neurodegenerative diseases [7].
  • Cytokine network modulation: CDDO-TFEA suppresses STAT3 and JNK phosphorylation, reducing Th17 differentiation and macrophage M1 polarization. This shifts the cytokine profile from pro-inflammatory (TNF-α, IL-1β) to anti-inflammatory (IL-10, TGF-β) [5] [6].

Table 3: Nrf2/NF-κB Interplay in CDDO-TFEA-Mediated Anti-Inflammatory Effects

Nrf2-Dependent MechanismNF-κB Inflammatory TargetBiological Consequence
CBP sequestrationTNF-α, IL-6 genes↓ Pro-inflammatory cytokines
IκBα stabilizationp65/p50 nuclear translocation↓ COX-2, iNOS expression
HO-1 inductionTLR4 signaling↓ Macrophage activation
ROS scavengingNLRP3 inflammasome↓ Caspase-1/IL-1β maturation

In ALS mouse models, this dual modulation preserved motor neuron viability, delayed symptom onset by 15 days, and extended lifespan by 20% compared to controls. The compound’s ability to cross the blood-brain barrier enhances its neurotherapeutic potential [3] [4] [7].

Properties

CAS Number

932730-52-4

Product Name

Cddo-tfea

IUPAC Name

(4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-N-(2,2,2-trifluoroethyl)-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxamide

Molecular Formula

C33H43F3N2O3

Molecular Weight

572.7 g/mol

InChI

InChI=1S/C33H43F3N2O3/c1-27(2)10-12-32(26(41)38-18-33(34,35)36)13-11-31(7)24(20(32)16-27)21(39)14-23-29(5)15-19(17-37)25(40)28(3,4)22(29)8-9-30(23,31)6/h14-15,20,22,24H,8-13,16,18H2,1-7H3,(H,38,41)/t20-,22-,24-,29-,30+,31+,32-/m0/s1

InChI Key

UBRASLQCAYTTEB-KPOXMGGZSA-N

SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C

Synonyms

2-cyano-3,12-dioxo-N-(2,2,2-trifluoroethyl)-oleana-1,9(11)-dien-28-amide

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)NCC(F)(F)F)C

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(C[C@H]3[C@H]1C(=O)C=C4[C@]2(CC[C@@H]5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)NCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.